Acetic acid-d4
Overview
Description
(2H3)Acetic (2H)acid, also known as acetic acid-d3, is a deuterated form of acetic acid. It is a colorless liquid with a pungent odor and is commonly used in various scientific research applications. The molecular formula of (2H3)Acetic (2H)acid is C2H4O2, and it has a molecular weight of 64.076 g/mol .
Mechanism of Action
Target of Action
Acetic acid-d4 is primarily used as a deuterated NMR (Nuclear Magnetic Resonance) solvent in research and analyses . It doesn’t have a specific biological target as it’s mainly used in the field of analytical chemistry for the purpose of NMR-based research .
Mode of Action
Instead, it is used in the synthesis of other deuterated compounds, such as deuterated (7 E,9 Z)-CLA (conjugated linoleic acid) and Pr(CD 3 COO) 3.D 2 O (deuterium analog of praseodymium (III) acetate hydrate) .
Biochemical Pathways
As a deuterated compound, this compound doesn’t directly participate in biochemical pathways. It can be used in the synthesis of other deuterated compounds that may be involved in various biochemical processes . For instance, it can be used in the synthesis of deuterated (7 E,9 Z)-CLA (conjugated linoleic acid), which is known to be involved in various metabolic pathways .
Result of Action
The primary result of using this compound is the enhancement of NMR-based research and analyses . It allows for the study of molecular structures and interactions in a more detailed manner, contributing to advancements in fields like structural biology, medicinal chemistry, and metabolomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2H3)Acetic (2H)acid can be synthesized from acetic acid-d4 by removing one deuterium atom under the action of methanol . This process involves the exchange of hydrogen atoms with deuterium atoms, resulting in the formation of (2H3)Acetic (2H)acid.
Industrial Production Methods
The industrial production of (2H3)Acetic (2H)acid typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the acetic acid molecule. This process is carried out under controlled conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2H3)Acetic (2H)acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form ethanol.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Various acetic acid derivatives depending on the substituent used.
Scientific Research Applications
(2H3)Acetic (2H)acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and analytical techniques.
Biology: Used in metabolic studies to trace the incorporation of acetic acid into biological molecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Acetic acid (CH3COOH): The non-deuterated form of acetic acid.
Formic acid (HCOOH): A simpler carboxylic acid with similar properties.
Propionic acid (C2H5COOH): A carboxylic acid with one additional carbon atom compared to acetic acid.
Uniqueness
(2H3)Acetic (2H)acid is unique due to the presence of deuterium atoms, which makes it valuable for studies involving isotopic labeling. This allows researchers to trace the metabolic pathways and reaction mechanisms with greater precision compared to non-deuterated compounds.
Properties
IUPAC Name |
deuterio 2,2,2-trideuterioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-GUEYOVJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152175 | |
Record name | (2H3)Acetic (2H)acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-52-3 | |
Record name | Acetic acid-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Acetic (2H)acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Acetic (2H)acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]acetic [2H]acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetic acid-d4?
A1: The molecular formula of this compound is C2H4O2. It has a molecular weight of 64.08 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic shifts in NMR spectra compared to its non-deuterated counterpart. For instance, the acidic hydrogen peak, typically present in acetic acid, is absent in the 1H NMR spectrum of this compound due to deuterium exchange. []
Q3: Is this compound compatible with common laboratory materials?
A3: Like acetic acid, this compound should be handled with care as it can corrode certain materials. It is recommended to use glassware or PTFE when handling this compound.
Q4: How is this compound used to study reaction mechanisms?
A4: this compound is frequently employed in kinetic isotope effect studies to decipher reaction mechanisms. For example, researchers used this compound to investigate the mechanism of terminal acetate substitution from a tri-tungsten cluster, revealing sequential exchange of terminal and bridging acetate groups. [] Similarly, it was used to study the H/D exchange between benzene and this compound catalyzed by PtII complexes. []
Q5: Can you give an example of this compound’s use in determining reaction pathways?
A5: Researchers investigating the palladium-catalyzed oxyarylation of homoallylic alcohols utilized this compound to exclude acid-promoted or Wacker-type cyclization pathways. The absence of deuterium incorporation at the β-carbon of the product confirmed the proposed mechanism involving a palladium hydride species. []
Q6: Are there specific reactions where this compound is preferred as a solvent?
A6: Yes, this compound is particularly useful in studying C−H activation reactions. Its use can help determine the regioselectivity of the activation process and provide insights into the mechanism. []
Q7: How does this compound influence deuterium incorporation during synthesis?
A7: Using this compound as a solvent can lead to increased deuterium incorporation compared to using non-deuterated acetic acid. This was demonstrated in the synthesis of deuterium-labeled perhexiline, where the use of this compound resulted in higher deuterium incorporation compared to using non-deuterated acetic acid. []
Q8: Can this compound be used in computational chemistry studies?
A8: Absolutely. DFT calculations incorporating this compound can provide valuable insights into reaction mechanisms and energetics. For instance, DFT studies have been used to investigate the C-H activation steps in reactions involving this compound as a solvent, revealing preferential activation pathways depending on the reaction environment. []
Q9: Beyond mechanistic studies, what are other applications of this compound?
A9: this compound is utilized in synthesizing deuterated compounds, such as methyl-d3 bromide, a useful reagent in studying secondary hydrogen isotope effects. [] Additionally, it finds applications in studying conformational changes in molecules like lignin oligomers using NMR techniques. [] It's also employed in studying the structure and reactivity of biologically relevant molecules like alloxan monohydrate. []
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